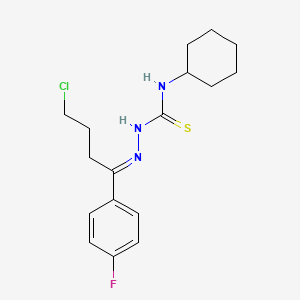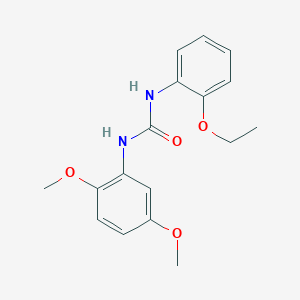![molecular formula C20H21ClN4O2 B4736573 N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(2-methoxyphenyl)urea](/img/structure/B4736573.png)
N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(2-methoxyphenyl)urea
描述
N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(2-methoxyphenyl)urea, also known as CDMPU, is a chemical compound that has been studied extensively for its potential use in scientific research. CDMPU is a urea derivative that has been shown to have various biochemical and physiological effects, making it a promising tool for researchers in a variety of fields. In
作用机制
N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(2-methoxyphenyl)urea acts as a positive allosteric modulator of GABA(A) receptors, which are the main inhibitory neurotransmitter receptors in the brain. This results in an increase in the activity of these receptors, leading to increased inhibition of neuronal activity. N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(2-methoxyphenyl)urea also inhibits L-type calcium channels, which are involved in the regulation of calcium influx into cells. This inhibition results in a decrease in calcium influx, which can have various effects on cellular function. Additionally, N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(2-methoxyphenyl)urea activates BK channels, which are involved in the regulation of neuronal excitability.
Biochemical and physiological effects:
N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(2-methoxyphenyl)urea has been shown to have various biochemical and physiological effects, including the modulation of GABA(A) receptors, the inhibition of L-type calcium channels, and the activation of BK channels. These effects can have various downstream effects on cellular function, including the regulation of neuronal excitability, the modulation of synaptic transmission, and the regulation of calcium signaling.
实验室实验的优点和局限性
N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(2-methoxyphenyl)urea has several advantages for lab experiments, including its well-established synthesis method, its ability to modulate GABA(A) receptors, and its potential use in a variety of research fields. However, there are also limitations to its use, including the need for careful dosing and the potential for off-target effects.
未来方向
There are several future directions for the study of N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(2-methoxyphenyl)urea. One area of interest is the development of more selective modulators of GABA(A) receptors, which could have fewer off-target effects. Another area of interest is the investigation of the effects of N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(2-methoxyphenyl)urea on other ion channels and receptors, which could provide further insight into its mechanism of action. Additionally, the potential therapeutic applications of N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(2-methoxyphenyl)urea should be explored further, particularly in the areas of neurology and psychiatry.
科学研究应用
N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(2-methoxyphenyl)urea has been studied extensively for its potential use in scientific research. It has been shown to have various biochemical and physiological effects, including the modulation of GABA(A) receptors, the inhibition of L-type calcium channels, and the activation of BK channels. These effects make N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(2-methoxyphenyl)urea a promising tool for researchers in the fields of neuroscience, pharmacology, and physiology.
属性
IUPAC Name |
1-[1-[(2-chlorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]-3-(2-methoxyphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN4O2/c1-13-19(23-20(26)22-17-10-6-7-11-18(17)27-3)14(2)25(24-13)12-15-8-4-5-9-16(15)21/h4-11H,12H2,1-3H3,(H2,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLRZZJPJQOKXDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=CC=C2Cl)C)NC(=O)NC3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-(2-methoxyphenyl)urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-{[2-(3-bromo-4-methylbenzoyl)hydrazino]carbonothioyl}pentanamide](/img/structure/B4736507.png)
![2-{[3-(2-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}isoxazolidine](/img/structure/B4736512.png)
![2-{[(4-bromophenoxy)acetyl]amino}benzoic acid](/img/structure/B4736516.png)
![N-benzyl-3-[(dimethylamino)sulfonyl]-4-methoxybenzamide](/img/structure/B4736524.png)
![4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B4736536.png)
![2-amino-4-{5-[(2,4-difluorophenoxy)methyl]-2-furyl}-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B4736543.png)

![2-{[4-allyl-5-(5-bromo-1-benzofuran-2-yl)-4H-1,2,4-triazol-3-yl]thio}-N-cyclohexylacetamide](/img/structure/B4736557.png)

![3-{[4-(2-chloro-4-fluorobenzyl)-1-piperazinyl]carbonyl}-4,5,6,7-tetrahydro-1,2-benzisoxazole](/img/structure/B4736572.png)
![4-chloro-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-methylbenzenesulfonamide](/img/structure/B4736588.png)

![N'-[3-(2-methoxyphenyl)-2-propen-1-ylidene]-2-methyl-3-furohydrazide](/img/structure/B4736595.png)
